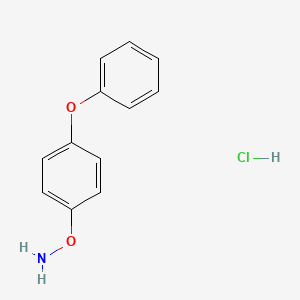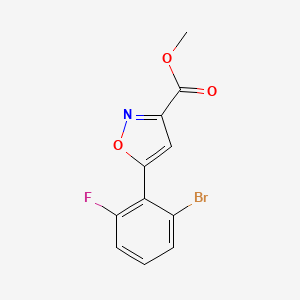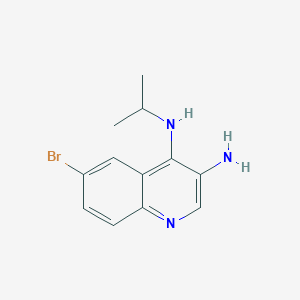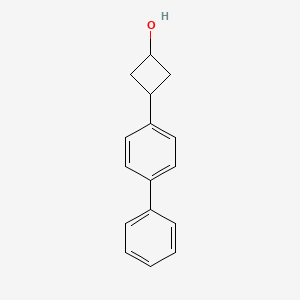![molecular formula C10H7F3O4 B13702478 2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)
2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H7F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
The synthesis of 2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid can be compared with other similar compounds such as:
- 2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid
- 2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid These compounds share similar structural features but differ in the position of the trifluoromethoxy group or the presence of other substituents. The unique positioning of the trifluoromethoxy group in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H7F3O4 |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
2-oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16) |
Clave InChI |
KBHPHNSKEICFOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)
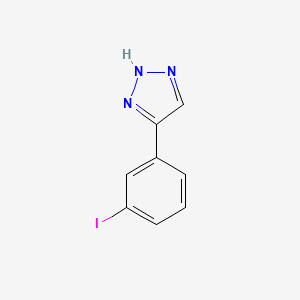
![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)



![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)



